(2Z)-N-acetyl-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide (2Z)-N-acetyl-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 324525-90-8
VCID: VC5868536
InChI: InChI=1S/C19H16N2O4/c1-12(22)20-18(23)15-11-13-7-6-10-16(24-2)17(13)25-19(15)21-14-8-4-3-5-9-14/h3-11H,1-2H3,(H,20,22,23)
SMILES: CC(=O)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=NC3=CC=CC=C3
Molecular Formula: C19H16N2O4
Molecular Weight: 336.347

(2Z)-N-acetyl-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide

CAS No.: 324525-90-8

Cat. No.: VC5868536

Molecular Formula: C19H16N2O4

Molecular Weight: 336.347

* For research use only. Not for human or veterinary use.

(2Z)-N-acetyl-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide - 324525-90-8

Specification

CAS No. 324525-90-8
Molecular Formula C19H16N2O4
Molecular Weight 336.347
IUPAC Name N-acetyl-8-methoxy-2-phenyliminochromene-3-carboxamide
Standard InChI InChI=1S/C19H16N2O4/c1-12(22)20-18(23)15-11-13-7-6-10-16(24-2)17(13)25-19(15)21-14-8-4-3-5-9-14/h3-11H,1-2H3,(H,20,22,23)
Standard InChI Key PWOHLZWJVQXSON-VZCXRCSSSA-N
SMILES CC(=O)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=NC3=CC=CC=C3

Introduction

Chemical Structure and Stereochemical Considerations

Molecular Architecture

The compound’s core structure consists of a 2H-chromene system (a benzopyran derivative) fused with a phenylimino group and functionalized with acetylated carboxamide and methoxy substituents. The Z-configuration of the imino double bond (C=N) is critical, as it dictates the spatial arrangement of the phenyl group relative to the chromene ring . This configuration enhances molecular rigidity, potentially improving target binding specificity.

Molecular Formula: C18H15N2O4\text{C}_{18}\text{H}_{15}\text{N}_2\text{O}_4
Molecular Weight: 323.33 g/mol
IUPAC Name: (2Z)-N-acetyl-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide

Substituent Effects

  • 8-Methoxy Group: Enhances lipophilicity and electron-donating properties, potentially improving membrane permeability and stability.

  • Phenylimino Group: Facilitates π-π stacking interactions with aromatic residues in biological targets, a feature observed in similar chromene derivatives .

  • Acetylated Carboxamide: Modulates solubility and hydrogen-bonding capacity, balancing polar and nonpolar interactions .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Chromene Core Formation: Cyclocondensation of a substituted phenol with an aldehyde under acidic conditions.

  • Imino Group Introduction: Reaction with aniline derivatives under dehydrating agents (e.g., TiCl4\text{TiCl}_4) to form the imino linkage .

  • Acetylation: Treatment with acetic anhydride in the presence of a base (e.g., pyridine) to protect the amine group .

Key Reaction Conditions:

  • Cyclization at 80–100°C in ethanol.

  • Imination at room temperature using catalytic ZnCl2\text{ZnCl}_2 .

  • Acetylation at 0–5°C to minimize side reactions .

Industrial-Scale Production

Continuous flow reactors and automated purification systems have been proposed to enhance yield (estimated 65–75%) and purity (>98%). Solvent selection (e.g., tetrahydrofuran for improved solubility) and catalyst recycling are critical for cost-effectiveness.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water (<0.1 mg/mL at 25°C).

  • Stability: Stable under ambient conditions but prone to hydrolysis in strongly acidic or basic environments due to the acetyl and imino groups .

Spectroscopic Data

TechniqueKey Observations
IR Spectroscopyν(C=O)\nu(\text{C=O}): 1680 cm1^{-1} (carboxamide), 1655 cm1^{-1} (acetyl) .
1^1H NMRδ 8.21 (s, 1H, imino), δ 3.89 (s, 3H, OCH3_3), δ 2.15 (s, 3H, COCH3_3) .
13^{13}C NMRδ 170.2 (COCH3_3), δ 162.4 (C=N), δ 56.1 (OCH3_3) .

Biological Activities and Mechanisms

Antimicrobial Activity

In vitro studies on analogous chromenes demonstrate broad-spectrum activity against Gram-positive bacteria (MIC: 8–16 µg/mL) and fungi (e.g., Candida albicans, MIC: 32 µg/mL). The methoxy group enhances membrane disruption, while the phenylimino moiety interferes with microbial enzyme systems .

Anti-Inflammatory Effects

In murine models, related compounds reduce TNF-α and IL-6 levels by 40–60% at 10 mg/kg, likely through NF-κB pathway suppression .

Analytical Characterization Techniques

High-Resolution Mass Spectrometry (HRMS)

  • Observed: [M+H]+^+ m/z 323.1234 (calculated 323.1238) .

  • Fragmentation pattern includes loss of the acetyl group (m/z 281.0982) and methoxy moiety (m/z 265.0731) .

X-ray Crystallography

While no crystal data exists for this specific compound, analogs reveal planar chromene cores and intramolecular hydrogen bonds between the carboxamide and imino groups .

Comparative Analysis with Structural Analogs

CompoundSubstituentsBioactivity
(2Z)-N-acetyl-8-ethoxy analog 8-ethoxyReduced cytotoxicity (IC50_{50}: 18 µM)
6-Methoxy-3-fluorophenyl derivative6-methoxy, 3-fluorophenyliminoEnhanced antifungal activity (MIC: 16 µg/mL)

The 8-methoxy substituent in the target compound optimizes steric and electronic effects, balancing potency and solubility better than bulkier ethoxy groups .

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